plumbane CAS No. 91258-86-5](/img/structure/B14360510.png)
[(4-Fluorophenyl)ethynyl](triphenyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)ethynylplumbane is an organolead compound characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)ethynylplumbane typically involves the reaction of triphenylplumbane with a 4-fluorophenyl ethynyl derivative. One common method is the use of a Grignard reagent, where 4-fluorophenyl ethynyl magnesium bromide reacts with triphenylplumbane under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of (4-Fluorophenyl)ethynylplumbane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)ethynylplumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)ethynylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism by which (4-Fluorophenyl)ethynylplumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. Pathways involving electron transfer and coordination chemistry are central to its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)sulfanyl-triphenylplumbane
- (4-Chlorophenyl)sulfanyl-triphenylplumbane
- (4-Nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
(4-Fluorophenyl)ethynylplumbane is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its sulfanyl and chlorophenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
91258-86-5 |
|---|---|
Fórmula molecular |
C26H19FPb |
Peso molecular |
557 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)ethynyl-triphenylplumbane |
InChI |
InChI=1S/C8H4F.3C6H5.Pb/c1-2-7-3-5-8(9)6-4-7;3*1-2-4-6-5-3-1;/h3-6H;3*1-5H; |
Clave InChI |
NLNLWRYBZMGFMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Pb](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
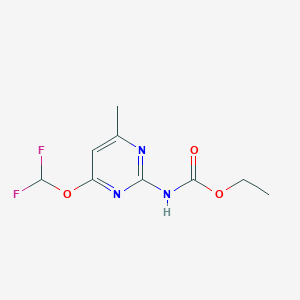
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

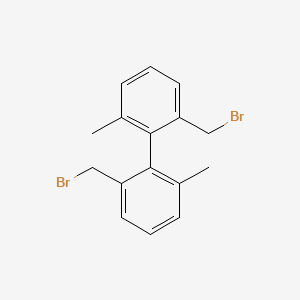
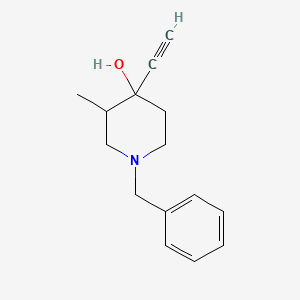
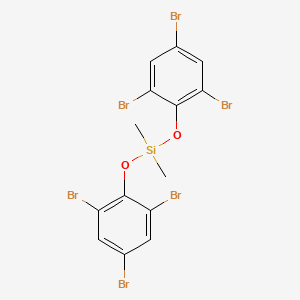
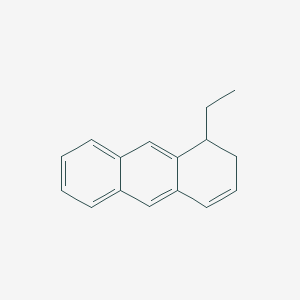

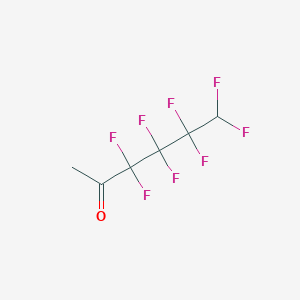

![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
